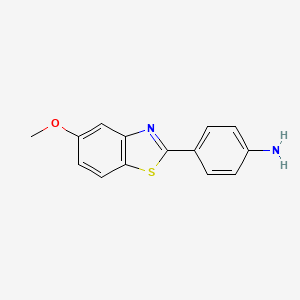
4-(5-甲氧基-1,3-苯并噻唑-2-基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline” is a chemical compound with the molecular formula C14H12N2OS . It is a derivative of benzothiazole, a heterocyclic compound that is a privileged scaffold in the field of synthetic and medicinal chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . A similar reaction of o-phenylenediamines provides 2-unsubstituted benzimidazoles . DMSO plays three vital roles in this process: as a carbon source, solvent, and oxidant .
Molecular Structure Analysis
The benzothiazole scaffold is a significant structure in pharmaceutical chemistry. The 2nd position of benzothiazole is the most active site, making 2-arylbenzothiazole a suitable scaffold in pharmaceutical chemistry . Changes in the functional group at the 2nd position can significantly alter the biological activity of compounds .
Chemical Reactions Analysis
The synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .
Physical And Chemical Properties Analysis
The molecular weight of “4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline” is 256.32 . Further physical and chemical properties are not available in the search results.
科学研究应用
Medicinal Chemistry and Drug Development
4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline: serves as a privileged scaffold in synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties. Researchers have explored its potential as:
- Anti-bacterial agents : Due to its structural diversity, this compound has been investigated for its antibacterial activity .
- Anti-fungal agents : The benzothiazole moiety has shown promise in combating fungal infections .
- Anti-oxidants : Compounds derived from this scaffold exhibit antioxidant properties .
- Anti-inflammatory agents : Researchers have explored its potential in managing inflammation-related conditions .
Materials Science and Optoelectronics
The unique structure of m-Anisidine makes it valuable in materials science:
- Fluorescence materials : The benzothiazole ring system has been used in the development of fluorescent materials .
- Electroluminescent devices : Researchers have explored its application in creating efficient light-emitting devices .
Organic Synthesis
The compound has been employed in various synthetic strategies:
- Multicomponent synthesis : Researchers have used it as a substrate in the synthesis of 2-substituted benzothiazole derivatives .
- Copper-catalyzed reactions : It has been utilized in the preparation of benzimidazoles .
- Rhodium-catalyzed reactions : These reactions have led to the synthesis of indoles .
Polymer Chemistry
4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline: contributes to the development of novel copolymers:
- Copolymers based on benzothiadiazole : Researchers have explored its optical and electrochemical properties in these materials .
Coordination Chemistry
The compound has been used in the design of ligands:
- Aminothiazole-linked metal chelates : Ligands containing this scaffold were synthesized and characterized for potential applications in coordination chemistry .
Biological Studies
作用机制
Target of Action
The primary target of 4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline is Mycobacterium tuberculosis . This compound has been found to have potent inhibitory effects against this bacterium, making it a potential candidate for the development of new anti-tubercular drugs .
Mode of Action
The compound interacts with its target through a process known as molecular docking . This involves the compound binding to a specific site on the bacterium, known as the DprE1 target . The binding of the compound to this site inhibits the activity of the bacterium, leading to its eventual death .
Biochemical Pathways
The compound affects the biochemical pathways of the bacterium by inhibiting its growth and proliferation . This is achieved through the compound’s interaction with the DprE1 target, which plays a crucial role in the bacterium’s cell wall biosynthesis . By inhibiting this target, the compound disrupts the normal functioning of the bacterium, leading to its death .
Pharmacokinetics
The compound’s potent anti-tubercular activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This leads to the death of the bacterium, thereby helping to combat tuberculosis infections .
Action Environment
The action of 4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline is influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other compounds or substances in the environment. Additionally, factors such as temperature and pH may also influence the compound’s stability and efficacy
属性
IUPAC Name |
4-(5-methoxy-1,3-benzothiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-11-6-7-13-12(8-11)16-14(18-13)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSIJLFKUGUAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2814474.png)
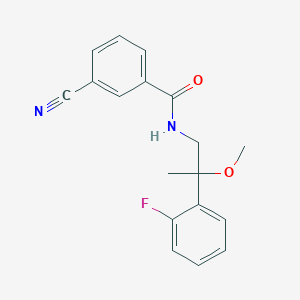
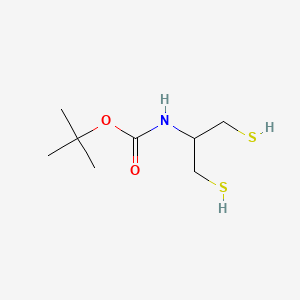
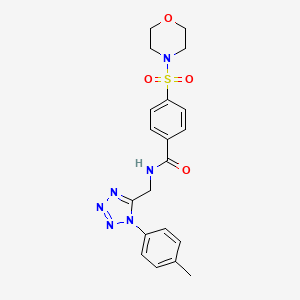

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2814483.png)
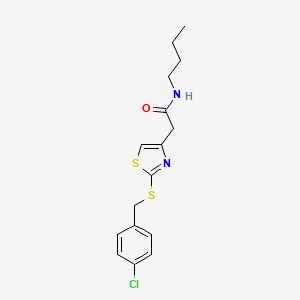
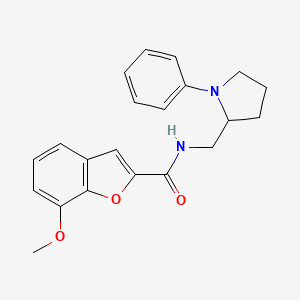
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2814488.png)
![8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2814491.png)
![1-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2814492.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2814493.png)
![2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2814495.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B2814496.png)